Ephenidine

Beschreibung

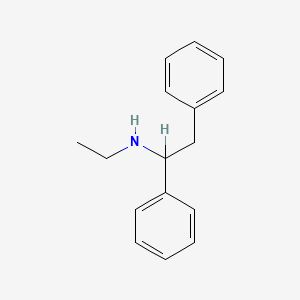

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

60951-19-1 |

|---|---|

Molekularformel |

C16H19N |

Molekulargewicht |

225.33 g/mol |

IUPAC-Name |

N-ethyl-1,2-diphenylethanamine |

InChI |

InChI=1S/C16H19N/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16-17H,2,13H2,1H3 |

InChI-Schlüssel |

IGFZMQXEKIZPDR-UHFFFAOYSA-N |

SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |

Synonyme |

ephenidine N-ethyl-1,2-diphenylethanamine |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Ephenidine

Methodologies for Ephenidine Synthesis in Research Settings

The synthesis of this compound and related diarylethylamines in research settings typically involves methodologies aimed at constructing the core 1,2-diarylethylamine scaffold and introducing the appropriate N-substitution. frontiersin.orgdrugz.frmmu.ac.uk

Classical Synthetic Routes and Optimizations

Classical synthetic routes for diarylethylamines often rely on carbon-nitrogen bond-forming reactions such as reductive amination of carbonyl compounds with amines, amine alkylation, and C-N cross-coupling reactions. rsc.org For this compound, a secondary amine, its synthesis has been reported to involve the partial hydrogenolysis of a tertiary amine precursor, specifically from a benzylethyl benzoylamide precursor, achieving a reported yield over two steps. rsc.orgresearchgate.net

Another approach to the diarylethylamine core involves carbon-carbon bond formation alpha to the nitrogen. Methods like the Petasis-Mannich reaction and directed amine lithiation/functionalization have been documented for accessing α-branched products, which can be relevant to the diarylethylamine structure. rsc.org Diphenidine (B1206869), a related 1,2-diarylethylamine, has been synthesized using a modified Bruylants reaction, starting from 1,2-diphenylethanamine. who.int

Optimizations in synthetic methodologies aim to improve yields, reduce reaction steps, and enable the preparation of specific isomers or enantiomers. For instance, the use of separated enantiomers of 1,2-diphenylethanamine as precursors allows for the synthesis of specific stereoisomers of diarylethylamines. who.int

Advanced Approaches to this compound Analog Preparation

More advanced approaches to synthesizing diarylethylamine analogs utilize catalytic methods to construct the molecular framework efficiently. One such method involves the iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents. frontiersin.orgrsc.orgresearchgate.net This methodology has been applied to the synthesis of various drugs containing the 1-aryl-2-phenylethylamine scaffold, including this compound and other related compounds like diphenidine and methoxphenidine (B10765381). frontiersin.org In this approach, the benzyl (B1604629) moieties originate from the Grignard reagents, and the tertiary amide undergoes reduction. frontiersin.org For this compound, the synthesis using this method involved the removal of an N-benzyl group in the final step, as it is a secondary amine. frontiersin.org

Other advanced techniques relevant to the synthesis of diarylethylamine derivatives include visible-light-promoted decarboxylative cross-coupling reactions for accessing 2,2-diarylanilines, which share structural similarities with diarylethylamines. researchgate.net Asymmetric synthesis of 2-arylethylamines using transition metal catalysis has also been reviewed, highlighting advancements in achieving enantioselectivity in building related structures. acs.org

Structure-Activity Relationships (SAR) within the Diarylethylamine Class

Structure-Activity Relationship (SAR) studies within the diarylethylamine class investigate how modifications to the chemical structure influence their pharmacological profiles, particularly their affinity and activity at target receptors. bluelight.orgdoi.org this compound and other dissociative diarylethylamines primarily exert their effects through antagonism of the N-methyl-D-aspartate receptor (NMDAR), specifically at the phencyclidine (PCP) binding site. researchgate.netnih.govplos.orgresearchgate.netdrugz.frresearchgate.netnih.govosti.govresearchgate.netwww.gov.uk

Impact of N-Substitution on Pharmacological Profiles

The nature of the substituent on the nitrogen atom of the diarylethylamine core significantly impacts the pharmacological profile. In the context of NMDAR antagonism within the diarylethylamine class, different N-substituents lead to variations in binding affinity. Studies comparing various secondary alkyl substitutions on the nitrogen have established a rank order of affinity at the NMDA receptor. reddit.com For instance, the piperidine (B6355638) substitution (as in diphenidine) generally shows higher affinity compared to other secondary alkyl groups like ethyl (as in this compound) or isopropyl. reddit.com

| N-Substituent | Compound | Approximate NMDA Receptor Affinity (Ki, nM) |

|---|---|---|

| Piperidine | Diphenidine | 18.2 ± 2.2 reddit.com |

| Ethyl | This compound | 66.4 ± 3.7 reddit.com |

| Isopropyl | Isopropylphenidine | 98.1 ± 6.3 reddit.com |

| Pyrrolidine | Pyrrolidine analog | 280.0 ± 18.0 reddit.com |

This data suggests that the size and cyclic nature of the N-substituent play a crucial role in the interaction with the NMDAR binding site.

Aromatic Ring Modifications and Receptor Binding Selectivity

Modifications to the aromatic rings in the diarylethylamine structure also influence receptor binding and selectivity. The basic structure of diarylethylamines includes an ethylamine (B1201723) side chain with two aromatic rings attached to adjacent carbons. bluelight.org While most studied diarylethylamines feature two phenyl rings, activity can be retained or altered by replacing one or both phenyl rings with other aromatic or heteroaromatic systems. bluelight.orgdoi.orgblogspot.com

Studies on related diarylethylamines, such as a series of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines investigated for β3 adrenergic receptor agonist activity, demonstrated that the nature of the α aryl ring is important for selectivity. doi.org Replacing a phenyl ring with a thiazole (B1198619) or thiophene (B33073) resulted in β2-selective compounds, while certain heterocycles like pyridine (B92270) or benzo[b]thiophene maintained selectivity for the β3 receptor. doi.org

In the context of NMDAR antagonists, replacing a phenyl ring with a thiophene has been shown to yield compounds with appreciable affinity, falling between that of diphenidine and this compound. reddit.comblogspot.com A 3-thiophene substitution showed higher affinity than a 2-thiophene substitution. reddit.comblogspot.com Replacing a phenyl ring with a 2-furan also resulted in a compound with NMDAR affinity, albeit slightly lower than that of isopropylphenidine. reddit.com

Substitutions on the phenyl rings themselves also impact activity. For diarylethylamines acting as NMDAR antagonists, substitutions on the α-position aromatic ring generally have a greater impact on affinity compared to substitutions on the benzyl ring. reddit.com On the benzyl ring, substitutions at the 3'' and 2'' positions appear to have more significant effects than those at the 4'' position, with 4'' substitutions often resulting in inactive compounds. reddit.com Halogen substitutions, such as fluorine or chlorine, at specific positions on the aromatic rings have been explored, and their impact on NMDAR affinity has been noted in SAR studies. mmu.ac.ukreddit.comblogspot.com

Design and Synthesis of Novel this compound Derivatives and Analogues for Research

The ongoing exploration of the diarylethylamine scaffold involves the design and synthesis of novel this compound derivatives and analogues for research purposes. This is driven by the need to understand the intricate SAR, potentially identify compounds with altered pharmacological profiles, or develop tools for studying receptor interactions. bluelight.orgdrugz.frosti.gov

The design of novel derivatives often involves systematic modifications to the N-substituent and the aromatic rings, guided by existing SAR data. bluelight.orgreddit.com This includes exploring different alkyl chains, cyclic amines, and various substituents on the aromatic rings (e.g., halogens, alkoxy groups). bluelight.orgmmu.ac.ukreddit.comblogspot.com The synthesis of these novel compounds utilizes established and advanced synthetic methodologies, often employing versatile reactions that allow for the introduction of diverse functional groups and structural motifs. frontiersin.orgrsc.orgresearchgate.netacs.org

Research in this area also involves the synthesis of fluorinated derivatives, which are of interest due to potential changes in metabolic stability and pharmacological properties. mmu.ac.ukmmu.ac.uk The synthesis and characterization of fluorinated this compound isomers have been reported, highlighting the analytical challenges associated with distinguishing between regioisomers. mmu.ac.ukmmu.ac.uk

The development of novel diarylethylamines is not limited to NMDAR antagonists; the diverse pharmacology of this class suggests potential for designing compounds targeting other receptors or transporters. bluelight.orgnih.govplos.orgresearchgate.net For example, diarylethylamines have been investigated for activity at opioid receptors and monoamine transporters. nih.govplos.orgresearchgate.netnih.govnih.gov

The synthesis and characterization of novel diarylethylamines contribute to a deeper understanding of the relationship between chemical structure and biological activity within this important class of compounds.

Strategies for Fluorinated Analog Development

The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to influence properties such as metabolic stability, lipophilicity, and binding affinity. inrs.caresearchgate.net Developing fluorinated analogs of this compound allows for the investigation of how these modifications impact their pharmacological profiles, particularly their interaction with the NMDA receptor and other potential targets.

Strategies for synthesizing fluorinated this compound analogs often involve incorporating fluorine atoms or fluorinated substituents onto the phenyl rings or the ethylamine moiety of the this compound structure. This can be achieved through various fluorination techniques applied to suitable precursors during the synthetic route. For instance, studies on fluorinated arylcycloalkylamines and diarylethylamines, structurally related to this compound, have explored the impact of fluorine substitution at different positions on their NMDA receptor affinity. nih.govresearchgate.net

Stereochemical Considerations in this compound Design

This compound possesses a stereogenic center at the carbon atom bearing the ethylamino and one of the phenyl substituents. This means this compound can exist as enantiomers (stereoisomers that are non-superimposable mirror images of each other). Stereochemical considerations in the design and synthesis of this compound and its analogs are important because enantiomers can exhibit different pharmacological activities and metabolic profiles.

While specific detailed studies on the stereochemical synthesis and the distinct activities of this compound enantiomers were not extensively detailed in the provided search results, the importance of stereochemistry in related compounds like diphenidine has been highlighted. Diphenidine, which also contains a stereogenic center, shows significant differences in NMDA receptor affinity between its enantiomers, with the (S)-(-)-enantiomer exhibiting substantially higher affinity than the (R)-(+)-enantiomer. drugz.fr This suggests that the stereochemistry of this compound is likely to play a role in its interaction with biological targets, including the NMDA receptor.

Synthetic routes to chiral compounds can employ stereoselective methods to favor the formation of one enantiomer over the other. nih.gov Controlling stereochemistry during the synthesis of this compound analogs is crucial for developing compounds with predictable and potentially enhanced pharmacological properties. Further research focusing specifically on the stereochemical synthesis and the individual pharmacological evaluation of this compound enantiomers would provide valuable insights into the precise role of stereochemistry in its activity.

Pharmacological Characterization of Ephenidine at Molecular and Cellular Levels

Ephenidine Interaction with Neurotransmitter Receptors and Transporters

The principal mechanism of action for this compound is its antagonism of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). nih.gov This interaction is central to the compound's pharmacological effects. This compound's antagonism is characterized by its binding at the phencyclidine (PCP) site within the receptor's ion channel, its voltage-dependent method of blockade, and its profile as a selective NMDA receptor antagonist. nih.govbris.ac.uk

Research has established that this compound is a potent inhibitor at the PCP site located inside the NMDA receptor's ion channel. nih.govbris.ac.uk Radioligand binding assays, specifically using ³H-MK-801 to label this site, have determined this compound's binding affinity. The inhibition constant (Ki) for this compound at the NMDA receptor has been consistently reported as approximately 66 nM. nih.govbris.ac.uk This high affinity indicates a strong interaction with the PCP binding site, classifying this compound as a potent NMDA receptor antagonist. nih.gov

This compound functions as an uncompetitive, open-channel blocker of the NMDA receptor, with a mechanism that is highly dependent on the membrane voltage. bris.ac.uk This means that the antagonist enters and binds to its site within the ion channel only when the receptor is activated (i.e., when the channel is open). bris.ac.uk Whole-cell patch-clamp recordings from hippocampal pyramidal cells have demonstrated that this compound blocks NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a profoundly voltage-dependent manner. bris.ac.uk This pharmacological profile is similar to that of ketamine. nih.govbris.ac.uk The voltage-dependent nature of the blockade implies that this compound's inhibitory action is more pronounced at depolarized membrane potentials.

Electrophysiological studies in rat hippocampal slices further support this mechanism. In these experiments, this compound demonstrated a significant, concentration-dependent inhibition of the NMDA receptor-mediated component of field excitatory postsynaptic potentials (fEPSPs). nih.govbris.ac.uk Conversely, it showed no significant effect on AMPA receptor-mediated fEPSPs, highlighting its selectivity for the NMDA receptor. nih.govbris.ac.uk This selective antagonism of NMDA receptors also results in the blockade of long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity, learning, and memory. bris.ac.uk

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (of which there are four types: GluN2A, GluN2B, GluN2C, and GluN2D). The specific combination of these subunits dictates the receptor's biophysical and pharmacological properties, including its affinity for various channel blockers. nih.gov Developing antagonists that selectively target specific GluN2 subunits is a key area of pharmaceutical research, as different subunits are implicated in different neurological functions and disorders. nih.govnih.gov

In addition to its primary activity at NMDA receptors, this compound also interacts with monoamine transporters, though with more modest affinity. nih.gov It has been shown to possess inhibitory activity at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govbris.ac.uk The binding affinity for the dopamine transporter is reported with a Ki value of 379 nM. nih.govbris.ac.uk Its affinity for the norepinephrine transporter is weaker, with a Ki value of 841 nM. nih.govbris.ac.uk These interactions suggest that this compound can modulate dopaminergic and noradrenergic neurotransmission by interfering with the reuptake of these neurotransmitters from the synaptic cleft.

This compound's pharmacological profile is further broadened by its activity at sigma (σ) receptors. It binds to both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. The binding affinity for the σ1 receptor is characterized by a Ki value of 629 nM, while its affinity for the σ2 receptor is similar, with a Ki value of 722 nM. nih.govbris.ac.uk The affinity for both sigma receptor subtypes is considerably lower than its affinity for the NMDA receptor.

Data Tables

Table 1: this compound Binding Affinities (Ki) at Neurotransmitter Receptors and Transporters Data presented as mean inhibition constant (Ki) in nanomolars (nM).

| Target Site | Binding Affinity (Ki) |

| NMDA Receptor (PCP Site) | 66 nM |

| Dopamine Transporter (DAT) | 379 nM |

| Norepinephrine Transporter (NET) | 841 nM |

| Sigma-1 (σ1) Receptor | 629 nM |

| Sigma-2 (σ2) Receptor | 722 nM |

Receptor Binding Specificity and Off-Target Profile Analysis

This compound's primary pharmacological activity is characterized by its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.govpsychonautwiki.org Radioligand binding assays have demonstrated that this compound is a potent inhibitor of ³H-MK-801 binding, indicating that it acts at the phencyclidine (PCP) site located within the NMDA receptor's ion channel. nih.govbris.ac.uk The inhibitory constant (Ki) for this compound at the NMDA receptor has been determined to be 66.4 nM. nih.govwikipedia.org This affinity is greater than that of ketamine (Ki = 324 nM) but less potent than MK-801 (Ki = 2.1 nM) in the same assay, establishing its position as a high-affinity NMDA receptor ligand. bris.ac.uk

Analysis of its off-target profile reveals that this compound possesses a significantly lower affinity for other central nervous system targets. nih.gov It displays modest activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET) with Ki values of 379 nM and 841 nM, respectively. nih.govpsychonautwiki.orgwikipedia.org Furthermore, it shows weak affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with Ki values of 629 nM and 722 nM, respectively. nih.govpsychonautwiki.orgwikipedia.org this compound demonstrates very low affinity (Ki >10,000 nM) for serotonin (B10506) transporters and various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. www.gov.uk This binding profile highlights a relative selectivity for the NMDA receptor over monoaminergic and sigma receptor sites. bris.ac.uk

| Target | Ki (nM) |

|---|---|

| NMDA Receptor (PCP Site) | 66.4 |

| Dopamine Transporter (DAT) | 379 |

| Sigma-1 (σ₁) Receptor | 629 |

| Sigma-2 (σ₂) Receptor | 722 |

| Norepinephrine Transporter (NET) | 841 |

In Vitro Neurophysiological Investigations

In vitro electrophysiological studies using rat hippocampal slices have confirmed this compound's functional antagonism at the NMDA receptor. nih.gov When applied to the CA1 region, this compound selectively inhibits the NMDA receptor-mediated component of the field excitatory postsynaptic potential (fEPSP). nih.gov The onset of this inhibition is slow, requiring extended superfusion to reach a steady state. nih.gov

Detailed investigations revealed a concentration-dependent effect. nih.gov The application of 1 µM this compound resulted in a 25% reduction of the NMDA receptor-mediated fEPSP after a four-hour superfusion. nih.gov A higher concentration of 10 µM produced a near-maximal inhibition of the NMDA-fEPSP over the same duration. nih.gov In contrast, this compound showed a clear selectivity for the NMDA receptor, as concentrations up to 50 µM had no significant effect on the AMPA receptor-mediated component of the fEPSP. nih.gov

Long-term potentiation (LTP), a cellular mechanism crucial for synaptic plasticity, learning, and memory, is highly dependent on NMDA receptor activation. Given its potent NMDA receptor antagonism, this compound's effect on LTP has been investigated. In studies on the Schaffer collateral-CA1 pathway in rat hippocampal slices, the application of 10 µM this compound was shown to completely block the induction of LTP that is normally produced by theta burst stimulation. nih.gov This finding demonstrates that this compound's antagonism of the NMDA receptor is sufficient to prevent this critical form of synaptic plasticity.

Whole-cell patch-clamp recordings from hippocampal pyramidal cells have been utilized to further characterize the nature of this compound's interaction with the NMDA receptor. These studies have shown that this compound blocks NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a highly voltage-dependent manner. nih.govbris.ac.uk This means the degree of receptor blockade is influenced by the neuronal membrane potential, a characteristic feature of uncompetitive channel blockers like phencyclidine (PCP) and ketamine. bris.ac.uk The block is more pronounced at depolarized membrane potentials and weaker at hyperpolarized potentials, which is consistent with the drug binding to a site within the receptor's ion channel that is only accessible when the channel is open. bris.ac.uk

This compound's activity as a potent and selective NMDA receptor antagonist positions it as a significant modulator of glutamatergic system homeostasis. The glutamatergic system, where glutamate serves as the primary excitatory neurotransmitter, is fundamental for most aspects of normal brain function. By selectively blocking NMDA receptors, this compound directly interferes with a key component of excitatory neurotransmission. nih.gov Its demonstrated ability to inhibit NMDA-mediated fEPSPs and block LTP induction in the hippocampus underscores its capacity to disrupt the physiological and plasticity-related functions of the glutamatergic system. nih.gov The voltage-dependent nature of this blockade suggests that its impact on glutamatergic signaling is dynamically influenced by the activity state of neurons. bris.ac.uk

Metabolic Pathway Elucidation and Metabolite Identification of Ephenidine

Phase I Biotransformation Pathways

Phase I metabolism introduces or exposes functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. nih.gov For Ephenidine, the primary Phase I pathways involve modifications to its ethylamino group and aromatic rings. These reactions are largely catalyzed by the cytochrome P450 (CYP450) family of enzymes. nih.gov

The alkylamino moiety of this compound is a key site for initial metabolic attack.

N-Dealkylation : This is a significant metabolic step for this compound. wikipedia.org The process involves the enzymatic removal of the N-ethyl group, a reaction mediated by CYP450 isozymes. nih.govsemanticscholar.org This oxidative dealkylation proceeds through the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down. nih.govencyclopedia.pub The result is the formation of a primary amine metabolite, 1,2-diphenylethylamine (B1359920), and an acetaldehyde molecule. semanticscholar.org N-dealkylation can significantly alter the physicochemical properties of the original molecule. nih.gov

N-Oxidation : N-oxidation is another reported metabolic pathway for this compound. wikipedia.org This reaction involves the direct oxygenation of the nitrogen atom. While metabolic N-oxidation is common for tertiary amines, it has also been identified in the biotransformation of secondary amines like this compound. nih.gov

| Parent Compound | Phase I Process | Resulting Metabolite |

| This compound | N-De-ethylation | 1,2-diphenylethylamine |

| This compound | N-Oxidation | This compound N-oxide |

Hydroxylation, the addition of hydroxyl (-OH) groups to the aromatic rings, is another crucial Phase I biotransformation for this compound. The pattern of hydroxylation is specific and follows a defined sequence.

Benzyl (B1604629) Ring Hydroxylation : The initial hydroxylation events occur on the benzyl ring of the this compound molecule. Both mono-hydroxylation (addition of one -OH group) and bis-hydroxylation (addition of two -OH groups) have been observed. wikipedia.org

Phenyl Ring Hydroxylation : Hydroxylation of the second aromatic ring, the phenyl ring, has been shown to occur only after the initial N-dealkylation step has taken place. wikipedia.orgiiab.me This indicates that the presence of the N-ethyl group sterically or electronically hinders the enzymatic hydroxylation of the phenyl moiety.

| Substrate | Phase I Process | Resulting Metabolite(s) |

| This compound | Mono-hydroxylation | Hydroxy-ephenidine |

| This compound | Bis-hydroxylation | Dihydroxy-ephenidine |

| 1,2-diphenylethylamine (N-dealkylated metabolite) | Hydroxylation | Hydroxy-1,2-diphenylethylamine |

Phase II Conjugation Reactions

Following Phase I reactions, the newly introduced polar functional groups (like hydroxyl groups) serve as sites for Phase II conjugation. derangedphysiology.comyoutube.com These reactions attach endogenous molecules to the metabolite, which significantly increases its water solubility and facilitates its elimination. uomus.edu.iqdrughunter.com

Glucuronidation is a major Phase II pathway for the hydroxylated metabolites of this compound. wikipedia.org This process involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid to the hydroxyl group of the Phase I metabolite. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com The resulting glucuronide conjugates are highly polar and readily excreted in urine and/or bile. nih.gov

In addition to glucuronidation, other conjugation reactions play a role in the metabolism of this compound's Phase I metabolites.

Sulfation : Hydroxy metabolites of this compound can also undergo sulfation. wikipedia.org This pathway involves the transfer of a sulfonate group from a donor substrate to the hydroxyl group, a reaction catalyzed by sulfotransferase (SULT) enzymes. drughunter.com Like glucuronidation, sulfation increases the polarity and water solubility of the metabolites. youtube.com

Methylation : The dihydroxy metabolites of this compound undergo a specific conjugation reaction involving methylation. wikipedia.org In this pathway, one of the two hydroxyl groups introduced during Phase I is methylated. who.int This reaction is catalyzed by methyltransferases (MTs). drughunter.com

| Phase I Metabolite | Phase II Process | Resulting Conjugate |

| Hydroxy-ephenidine | Glucuronidation | This compound-O-glucuronide |

| Hydroxy-ephenidine | Sulfation | This compound-O-sulfate |

| Dihydroxy-ephenidine | Methylation | Methoxy-hydroxy-ephenidine |

In Vitro and Ex Vivo Metabolic Stability Studies

The metabolic stability of a compound provides essential data on its susceptibility to biotransformation, which helps in predicting its pharmacokinetic properties like clearance and half-life. eurofinsdiscovery.com These studies are typically conducted using various in vitro and ex vivo systems.

In vitro metabolic stability is commonly assessed using subcellular fractions from the liver, the primary site of drug metabolism. nih.gov These systems include:

Liver Microsomes : These preparations contain a high concentration of CYP450 enzymes and are widely used to study Phase I metabolic pathways. researchgate.netfrontiersin.org

Hepatocytes : Intact liver cells that contain a full complement of both Phase I and Phase II enzymes, providing a more comprehensive model of hepatic metabolism. eurofinsdiscovery.com

S9 Fractions : A mixture of microsomes and cytosol, which contains both microsomal and cytosolic enzymes. eurofinsdiscovery.com

Studies on the closely related compound diphenidine (B1206869) have utilized pooled human liver microsomes (pHLM) and cytosol (pHLC) to identify metabolites. nih.gov Such investigations identified the specific cytochrome P450 isozymes involved, including CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, in the formation of initial metabolites. nih.gov Similar methodologies are applied to determine the metabolic stability and enzymatic profile for this compound. By incubating the compound with these biological matrices and monitoring its disappearance over time, key parameters such as intrinsic clearance (Clint) and half-life (t1/2) can be determined. eurofinsdiscovery.com

Structural Characterization of this compound Metabolites

The structural characterization of this compound metabolites is a critical step in understanding its biotransformation. This process relies on advanced analytical techniques to identify the precise chemical structures of the metabolic products formed in the body. The elucidation of these structures is essential for comprehending the complete metabolic pathway of the parent compound. A combination of chromatographic and spectrometric methods is typically employed to separate and identify these metabolites from complex biological matrices like urine and blood. nih.govnih.gov

The primary analytical challenge lies in distinguishing between various isomers that may be formed, which requires high-resolution and sophisticated analytical approaches. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. nih.govpolicija.si These methods provide detailed information on molecular weight, elemental composition, fragmentation patterns, and the specific arrangement of atoms within the metabolite molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of drug metabolites. mmu.ac.uk In the context of this compound, GC-MS is effective for both screening and quantification. policija.si The process involves separating volatile derivatives of the metabolites using gas chromatography, followed by detection and structural analysis using mass spectrometry. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to identify the compound. mmu.ac.uk For this compound and its derivatives, GC-MS analysis can be performed directly on samples after solvation, without requiring a complex derivatization step. mmu.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry, particularly high-resolution mass spectrometry (LC-HR-MS), is a cornerstone for analyzing less volatile or thermally unstable compounds like many drug metabolites. nih.gov LC-MS separates metabolites in a liquid phase before they are introduced into the mass spectrometer. mdpi.com This technique is highly valuable for identifying and characterizing this compound metabolites in biological samples.

High-resolution mass spectrometry provides extremely accurate mass measurements, which are crucial for determining the elemental composition of a metabolite. Tandem mass spectrometry (LC-MS/MS) further aids in structural elucidation by selecting a specific metabolite ion, fragmenting it, and analyzing the resulting product ions. This provides detailed structural information and helps to confirm the identity of the metabolites. nih.gov Studies on related diarylethylamines have successfully utilized LC-MSn and LC-HR-MS to investigate their metabolic pathways in biological samples such as rat urine and human liver preparations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is powerful for identifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive structural elucidation of new or unusual metabolites. nih.govnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC), allow researchers to piece together the exact structure of a metabolite and differentiate between isomers. policija.simdpi.com The determination of a metabolite's structure using NMR is based on analyzing chemical shifts, coupling constants, and correlation signals in the various spectra. policija.si Though MS alone can be insufficient to pinpoint the exact location of an oxidative modification or to differentiate between isomers, NMR can provide this precise structural information. nih.gov

The combined application of these sophisticated analytical techniques allows for a comprehensive structural characterization of this compound's metabolites. This detailed analysis is fundamental to elucidating the full scope of its biotransformation pathways.

Interactive Data Table: Analytical Techniques for this compound Metabolite Characterization

| Analytical Technique | Principle | Application in Metabolite Characterization | Key Advantages |

| GC-MS | Separates volatile compounds, which are then ionized and fragmented to produce a characteristic mass spectrum. mmu.ac.uk | Identification and quantification of thermally stable and volatile metabolites and their derivatives. policija.si | Provides a "molecular fingerprint" for identification; robust and widely available. |

| LC-MS/MS | Separates compounds in a liquid phase, followed by mass analysis of parent and fragment ions. nih.gov | Identification and structural elucidation of a wide range of metabolites, including non-volatile and thermally labile ones. mdpi.com | High sensitivity and selectivity; suitable for complex biological matrices. |

| LC-HR-MS | A type of LC-MS that provides highly accurate mass measurements. | Determination of the elemental composition of metabolites, aiding in the identification of unknown compounds. | High accuracy in mass determination reduces ambiguity. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. nih.gov | Definitive structural elucidation, including stereochemistry and differentiation of isomers. nih.govpolicija.si | Provides unambiguous structural information without the need for reference standards of the metabolites. |

Advanced Analytical Methodologies for Ephenidine Detection and Quantification

Chromatographic Techniques in Ephenidine Research

Chromatographic methods are fundamental for separating this compound from complex matrices and its potential isomers or co-occurring substances before detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the separation and identification of volatile and semi-volatile compounds like this compound. GC-MS allows for the separation of components in a mixture based on their boiling points and interaction with the stationary phase, followed by fragmentation and detection in the mass spectrometer.

Specific GC-MS methods for this compound analysis have been reported. One method employed an Agilent 6890N GC system with an Agilent HP-5MS column (30 m × 0.25 mm, 0.25 µm film) and helium as the carrier gas. researchgate.netpolicija.si The temperature program involved an initial temperature of 100 °C held for 2 minutes, increasing to 280 °C at 20 °C/min and holding for 3 minutes, then increasing to 315 °C at 25 °C/min and holding for 12 minutes. policija.si Electron ionization (EI) mode was used for detection with a scan range of m/z 35–500. policija.si In EI mode, this compound typically exhibits a base peak at m/z 225 (M+). Chemical ionization (CI) mass spectra using HPLC grade methanol (B129727) as the liquid CI reagent have also been recorded. researchgate.net

GC-MS has proven effective in distinguishing this compound from regioisomers like diphenidine (B1206869). mmu.ac.ukmmu.ac.uk However, challenges can arise with fluorinated derivatives, and peak tailing due to thermal degradation can make regioisomer separation difficult. mmu.ac.ukmmu.ac.uk GC-MS analysis has been used to confirm the identity of synthesized this compound standards and test purchase samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HR-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HR-MS), is essential for the analysis of less volatile or thermally labile compounds, such as this compound metabolites in biological matrices. LC-MS separates compounds based on their interaction with a liquid mobile phase and a stationary phase, followed by mass analysis.

LC-MS, particularly LC-HR-MS/MS, is valuable for identifying and characterizing this compound metabolites. iiab.meresearchgate.net Studies on the metabolism of related diarylethylamines like diphenidine in biological samples (e.g., rat urine and human liver preparations) have successfully employed LC-MSn and LC-HR-MS. researchgate.netnih.gov this compound's metabolic pathway involves N-oxidation, N-dealkylation, mono- and bis-hydroxylation of the benzyl (B1604629) ring, and hydroxylation of the phenyl ring after N-dealkylation. wikipedia.org These metabolites can be conjugated by methylation, glucuronidation, or sulfation. wikipedia.org LC-MS techniques are crucial for their detection and structural elucidation. HR-MS provides accurate mass measurements, which are vital for determining the elemental composition of metabolites, and analysis of fragmentation data helps confirm their molecular structure. pharmaron.com

LC-MS methods have been developed and validated for the detection of lefetamine-derived designer drugs, including N-ethyl-1,2-diphenylethylamine (NEDPA), which is this compound. iiab.meresearchgate.net These methods are capable of detecting metabolites in biological samples such as urine. researchgate.netnih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic compounds like this compound. Different NMR experiments provide complementary information about the molecule's atoms and their connectivity.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environment and coupling patterns. researchgate.net ¹³C NMR spectroscopy reveals the carbon skeleton. researchgate.netnih.gov For this compound, ¹H NMR spectra in DMSO-d6 show characteristic signals for aromatic and ethylamine (B1201723) protons. ¹³C NMR spectra are also available. nih.gov

Two-dimensional NMR techniques, such as COSY, TOCSY, and HMBC, are particularly useful for confirming the connectivity between atoms and resolving complex spectra, aiding in the definitive identification of this compound and its derivatives. policija.simmu.ac.ukmmu.ac.uk For fluorinated this compound derivatives, ¹⁹F NMR spectroscopy can be employed to detect and quantify fluorine atoms. mmu.ac.ukmmu.ac.uk Low-field ¹H NMR spectroscopy has also been explored as a rapid presumptive test for new psychoactive substances, including this compound derivatives, by matching acquired spectra to reference libraries. acs.org

NMR spectroscopy, even at lower field strengths (e.g., 60 MHz), can effectively distinguish this compound from regioisomers like diphenidine. mmu.ac.ukmmu.ac.uk

Infrared Spectroscopy (e.g., ATR-FTIR) for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a common technique for analyzing solid or liquid samples directly, requiring minimal sample preparation.

ATR-FTIR spectroscopy can be used to confirm the presence of characteristic functional groups in this compound. policija.si The IR spectrum of this compound hydrochloride powder has been recorded using a Bruker Tensor 27 IR spectrometer equipped with a Platinum ATR accessory. policija.si While IR spectroscopy is valuable for identifying functional groups, interpreting spectra of mixtures can be challenging, and it may have limitations in distinguishing closely related isomers compared to techniques like NMR or MS. uvic.ca However, ATR-FTIR, combined with multivariate discriminant analysis, has been explored for the direct classification of new psychoactive substances. acs.org

Challenges in Analytical Differentiation of this compound and Structural Isomers

The emergence of numerous new psychoactive substances, including this compound and its analogues, presents significant analytical challenges, particularly in differentiating structural isomers. mmu.ac.ukresearchgate.netsci-hub.se Regioisomers, which have the same chemical formula but differ in the position of substituents, can be particularly difficult to distinguish using standard analytical techniques. researchgate.netsci-hub.se

While GC-MS and NMR (including 2D-NMR) are generally effective in differentiating this compound from its regioisomers like diphenidine, the presence of fluorine or other substituents can complicate analysis. mmu.ac.ukmmu.ac.uk The ease of synthesis of various derivatives adds to the complexity of their detection and separation. mmu.ac.ukmmu.ac.uk

Analytical differentiation is crucial because the legal status and pharmacological properties can vary significantly between isomers. researchgate.netfaa.gov Forensic laboratories require unequivocal identification to distinguish controlled substances from non-controlled isomers. researchgate.net Advanced chromatographic methods, such as optimized GC or HPLC conditions, are necessary to achieve adequate separation of isomers. sci-hub.semmu.ac.uk Furthermore, the combination of multiple analytical techniques, such as GC-MS, LC-MS/MS, HR-MS, and comprehensive NMR experiments (including 2D-NMR and ¹⁹F NMR for fluorinated analogues), is often required for definitive identification and differentiation of this compound from its structural isomers. mmu.ac.ukmmu.ac.uksci-hub.se The development of comprehensive analytical libraries containing spectral data for this compound and its known isomers and metabolites is also essential to aid in their rapid and accurate identification.

Table 1: Summary of Analytical Techniques for this compound

| Technique | Application | Key Information Provided | Advantages | Challenges |

| GC-MS | Separation and identification | Mass spectrum (fragmentation pattern, M+) | High sensitivity, good separation for volatile compounds | Thermal degradation of some compounds, difficulty with some isomers |

| LC-MS/MS & HR-MS | Metabolite analysis, identification, quantification | Molecular weight, fragmentation, accurate mass | Suitable for non-volatile/thermolabile compounds, metabolite profiling | Matrix effects, potential for complex spectra |

| NMR (¹H, ¹³C, ¹⁹F, 2D) | Structural elucidation | Atomic connectivity, functional groups | Definitive structural information, isomer differentiation | Requires relatively pure samples, can be time-consuming for complex analysis |

| FTIR (ATR-FTIR) | Functional group analysis | Characteristic vibrations of functional groups | Rapid analysis, minimal sample preparation | Difficulty with mixtures, less specific for isomer differentiation |

Quantitative Analytical Method Development and Validation

The development and validation of quantitative analytical methods for this compound are crucial for its accurate determination in various matrices, including seized materials and biological specimens. These methods ensure the reliability, accuracy, and consistency of analytical results, which is essential for forensic, toxicological, and research purposes. wjarr.comunodc.orgmdpi.com Method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and range. wjarr.comresearchgate.netfda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed techniques for the quantitative analysis of new psychoactive substances (NPS), including this compound and its derivatives. mmu.ac.ukresearchgate.netnih.govnih.gov These methods offer high sensitivity and selectivity, particularly important for analyzing complex biological matrices where interfering substances may be present. unodc.orgnih.govuab.edu

Method development involves selecting the appropriate analytical technique based on the compound's properties and the sample matrix, followed by optimizing instrumental conditions. labmanager.com For this compound, GC-MS methods have been developed and validated for the separation and detection of this compound and related derivatives. mmu.ac.uk GC-MS analysis often requires derivatization to enhance volatility and improve chromatographic separation. nih.govscielo.br

Validation of quantitative methods confirms that the procedure is suitable for its intended purpose. wjarr.comfda.gov Key validation parameters and typical findings in the context of similar analytes or general quantitative method validation include:

Specificity/Selectivity: Demonstrates that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. unodc.orglabmanager.com This is often assessed by analyzing blank samples and samples spiked with potential interfering substances. unodc.orgeuropa.eu For chromatographic methods, satisfactory separation of the analyte peak from other components is crucial. europa.euresearchgate.net

Linearity: Evaluates the method's ability to produce results that are directly proportional to the concentration of the analyte within a defined range. wjarr.comlabmanager.com Linearity is typically assessed by analyzing a series of calibration standards at different concentration levels. labmanager.com A high correlation coefficient (R²) is indicative of good linearity. labmanager.comscielo.br For example, methods for related compounds have shown R² values greater than 0.99. scielo.brnih.gov

Accuracy: Measures how close the test results are to the true value. wjarr.comlabmanager.com Accuracy is often determined through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovered is calculated. researchgate.netresearchgate.net Recovery rates for quantitative methods for similar substances are typically in the range of 87-105.6%. scielo.brresearchgate.net

Precision: Expresses the agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. wjarr.comich.org Precision is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision, involving different days, analysts, or equipment). wjarr.comich.org Relative Standard Deviation (RSD) is commonly used to express precision, with values typically below a certain percentage (e.g., < 6% for intra- and inter-assay precision). scielo.brresearchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. wjarr.comfda.gov LOD is often estimated based on the signal-to-noise ratio, typically a minimum of 3:1. unodc.orgedqm.eu

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. wjarr.comfda.goveuropa.eu The LOQ is generally higher than the LOD and is often defined as the lowest concentration on the calibration curve that meets predefined accuracy and precision criteria. uab.eduresearchgate.neteuropa.eu

Research findings on the quantitative analysis of this compound and related diarylethylamines highlight the applicability of GC-MS and LC-MS/MS. While specific detailed validation data solely for this compound in various matrices can be limited in publicly available literature compared to more established substances, studies on similar compounds and general method validation guidelines provide insights into the expected performance characteristics. For instance, a validated GC-MS method for diphenidine and its derivatives included validation data for parameters like retention time, regression coefficient, LOD, and LOQ. mmu.ac.uk Quantitative studies using GC/MS with selected ion monitoring (SIM) conditions for amphetamine-related drugs and ephedrines in biological samples have reported recoveries in the range of 74-89%, linearity over specific ranges, and corresponding LODs and LOQs. nih.gov

The development of robust quantitative methods for NPS like this compound is an ongoing process driven by their emergence and the need for reliable detection and quantification in various contexts. mmu.ac.ukresearchgate.net

Here is an example of how validation data might be presented in a quantitative analytical method study, based on typical parameters evaluated for chromatographic methods:

Table 1: Summary of Hypothetical Validation Data for this compound Quantitative Analysis by GC-MS

| Validation Parameter | Result/Range | Acceptance Criteria (Example) |

| Linearity (R²) | > 0.995 | ≥ 0.995 |

| Range | X - Y µg/mL | Defined by application |

| Accuracy (% Recovery) | 95 - 102% | 90 - 110% |

| Precision (Intra-day %RSD) | < 5% | < 10% |

| Precision (Inter-day %RSD) | < 8% | < 15% |

| LOD | Z µg/mL | Based on S/N ratio (e.g., 3:1) |

| LOQ | W µg/mL | Based on S/N ratio (e.g., 10:1) and validation data |

| Specificity | No significant interference observed | Clear separation from matrix components and other analytes |

Note: The data in this table is illustrative and based on typical validation parameters and acceptable ranges for quantitative analytical methods, drawing from general validation principles and studies on similar compounds. Specific values for this compound would be determined experimentally during method validation.

The validation process ensures that the developed method is fit for its intended purpose, providing confidence in the quantitative results obtained for this compound in diverse sample types. wjarr.comunodc.org

Preclinical Neurobiological and Behavioral Research Modalities Involving Ephenidine

In Vitro Models for Neural Pathway Investigation

In vitro studies have been instrumental in characterizing ephenidine's direct interactions with neural receptors and its effects on synaptic transmission. Research using rat hippocampal slices has demonstrated that this compound inhibits NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs). ljmu.ac.ukresearchgate.net This inhibition was observed at concentrations of 1 µM and 10 µM, with the higher concentration producing near-maximal inhibition after prolonged exposure. ljmu.ac.ukresearchgate.net this compound's blockade of NMDA receptors is voltage-dependent, a characteristic shared with other dissociative anesthetics like ketamine. ljmu.ac.ukresearchgate.net Importantly, this compound at a concentration of 50 µM did not affect AMPA receptor-mediated fEPSPs, indicating a degree of selectivity for NMDA receptors. ljmu.ac.ukresearchgate.net

Beyond its effects on synaptic potentials, in vitro studies have also investigated this compound's impact on receptor binding. This compound has shown potent inhibition of ³H-MK-801 binding, suggesting it acts at the PCP site within the NMDA receptor complex with a Ki value of approximately 66 nM. ljmu.ac.ukresearchgate.net Modest activity has also been observed at dopamine (B1211576) and noradrenaline transporters, as well as sigma 1 and sigma 2 binding sites, although its affinity is considerably lower at these sites compared to the NMDA receptor. ljmu.ac.ukresearchgate.net

The following table summarizes the binding affinities of this compound at various targets:

| Target | Binding Affinity (Ki) |

| NMDA Receptor (³H-MK-801) | 66 nM |

| Dopamine Transporter | 379 nM |

| Noradrenaline Transporter | 841 nM |

| Sigma 1 Binding Site | 629 nM |

| Sigma 2 Binding Site | 722 nM |

Animal Models for Neuropharmacological and Mechanistic Studies

Animal models, particularly rodent models, have been employed to investigate the neuropharmacological effects of this compound in a more complex biological system. These studies aim to translate findings from in vitro experiments to in vivo behavior and explore the mechanisms underlying this compound's effects.

Exploration of Synaptic Plasticity Alterations in Rodent Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Research in rodent models has explored this compound's impact on long-term potentiation (LTP), a form of synaptic plasticity often studied in the hippocampus. In rat hippocampal slices, this compound at a concentration of 10 µM blocked the induction of LTP in the CA1 region induced by theta burst stimulation. ljmu.ac.ukresearchgate.net This finding suggests that this compound's NMDA receptor antagonism can interfere with the cellular mechanisms required for the formation of certain types of memories.

Investigations of Affective Bias Modulation in Animal Behavior Paradigms

Affective biases, the influence of emotional states on cognitive processes, are relevant to understanding neuropsychiatric conditions like depression. Animal behavior paradigms, such as the affective bias test in rats, have been used to investigate how this compound modulates these biases. Studies have shown that this compound can acutely attenuate negative affective biases in rats. biorxiv.orgresearchgate.netbiorxiv.org Furthermore, these effects can be sustained, with a tendency towards a positive affective bias observed 24 hours post-treatment. biorxiv.orgresearchgate.netbiorxiv.org This modulation of affective bias by this compound is suggested to be related to its NMDA receptor antagonism. biorxiv.orgbiorxiv.org

The affective bias test typically involves training rats to associate a food reward with specific digging substrates under different affective states. researchgate.netresearchgate.net The animal's preference for these substrates in a choice test is then used to quantify affective bias. researchgate.netresearchgate.net this compound's ability to shift this bias suggests potential implications for understanding its effects on mood and emotional processing. biorxiv.orgbiorxiv.org

Mechanistic Research on Cognitive Processes Underlying Dissociative Effects

Mechanistic research in animal models has sought to understand how this compound's actions at the molecular and cellular level translate into the observed dissociative and cognitive effects. This includes examining its impact on learning and memory substrates and comparing its effects to other dissociative anesthetics.

Impact on Learning and Memory-Related Substrates

As an NMDA receptor antagonist, this compound is expected to influence learning and memory processes, as NMDA receptors play a crucial role in synaptic plasticity mechanisms like LTP. The in vitro findings demonstrating this compound's blockade of LTP in hippocampal slices directly support its potential to impair memory formation. ljmu.ac.ukresearchgate.net While direct behavioral studies specifically isolating this compound's impact on various learning and memory tasks were not extensively detailed in the provided context, its known mechanism of action strongly suggests an interference with NMDA receptor-dependent learning and memory substrates.

Comparative Studies with Other Dissociative Anesthetics in Animal Models

Comparative studies in animal models have evaluated this compound alongside other dissociative anesthetics like ketamine and phencyclidine (PCP) to understand similarities and differences in their pharmacological profiles and behavioral effects. This compound has been shown to have a voltage-dependent NMDA receptor antagonism profile similar to ketamine. ljmu.ac.ukresearchgate.net

In studies examining the modulation of affective biases, this compound exhibited a similar profile of acute attenuation and sustained modulation of negative biases as observed with ketamine and other NMDA antagonists like phencyclidine (PCP) and lanicemine. biorxiv.orgresearchgate.netbiorxiv.org This suggests shared mechanisms among these compounds in influencing affective processing. However, differences in efficacy and potency can exist between these NMDA antagonists, potentially related to factors such as their ion trapping properties. biorxiv.org this compound is considered pharmacologically similar to ketamine in terms of its NMDA receptor effects but notably lacks affinity for opioid receptors and does not produce the metabolite hydroxynorketamine (HNK), which is associated with some of ketamine's effects. biorxiv.org

Comparative studies using the pre-pulse inhibition assay, which assesses sensorimotor gating and can predict psychoactivity, have shown that this compound, diphenidine (B1206869), and methoxphenidine (B10765381) induce similar disruptions to pre-pulse inhibition as seen with ketamine and PCP. www.gov.uk However, their potency in this assay was lower than predicted by their NMDA receptor affinity, potentially indicating pharmacokinetic differences. www.gov.uk

These comparative studies highlight that while this compound shares core NMDA receptor antagonist properties and some behavioral effects with other dissociative anesthetics, there can be distinctions in potency, duration of action, and activity at other receptor systems.

Theoretical Implications and Future Directions in Ephenidine Research

Ephenidine as a Tool for Understanding Glutamatergic Dysregulation

This compound acts as a potent, selective, and voltage-dependent antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the receptor channel. researchgate.netnih.govmdpi.com This mechanism is similar to that of ketamine, another well-studied dissociative anesthetic and NMDA receptor antagonist. researchgate.netnih.govwww.gov.uk By blocking NMDA receptors, this compound inhibits the excitatory neurotransmitter glutamate (B1630785).

Research utilizing this compound can provide insights into the role of glutamatergic dysregulation in various neurological and psychiatric conditions. Glutamatergic signaling is fundamental for synaptic plasticity, learning, and memory. nih.govnih.gov Dysregulation of this system has been implicated in disorders such as depression, bipolar disorder, schizophrenia, and obsessive-compulsive disorder (OCD). nih.govnih.gov Studies using this compound, by selectively targeting NMDA receptors, can help delineate the specific contributions of NMDA receptor hypofunction to these conditions.

For instance, research comparing this compound with other NMDA antagonists, such as ketamine, memantine, and lanicemine, in animal models of affective biases has shown that this compound exhibits a profile of affective bias modification similar to ketamine, suggesting the NMDA receptor is a primary mediator of these effects. biorxiv.orgresearchgate.net Unlike ketamine, this compound lacks significant affinity for opioid receptors and does not produce the metabolite hydroxynorketamine (HNK), allowing researchers to differentiate the effects mediated solely by NMDA receptor antagonism from those potentially involving opioid systems or specific metabolites. biorxiv.orgresearchgate.net

The voltage-dependent block by this compound means its affinity for the receptor changes based on the neuronal membrane voltage. researchgate.netontosight.ai This characteristic is shared with other uncompetitive NMDA receptor antagonists like PCP, ketamine, and memantine. ljmu.ac.uk Understanding the implications of this voltage dependency through studies with this compound can further our knowledge of how NMDA receptor activity is modulated under different physiological and pathological states.

Potential Research Applications in Exploring Neurodegenerative Mechanisms

Synaptic failure is considered a hallmark of neurodegenerative diseases. nih.gov NMDA receptors play a crucial role in synaptic function and plasticity. ontosight.ai Excitotoxicity, often mediated by excessive glutamate signaling through NMDA receptors, is implicated in neuronal damage in various neurodegenerative conditions, as well as in acute injuries like stroke and cardiac arrest. www.gov.uknih.gov

This compound's ability to block NMDA receptors suggests potential research applications in exploring mechanisms of neuroprotection. Studies have shown that this compound can inhibit excitotoxic actions mediated by glutamate through NMDA receptor blockade in in vitro models using rat hippocampal slices. www.gov.uk This property aligns with the investigation of diarylethylamines for potential neuroprotective effects, a concept explored in a 1989 patent regarding their use in treating neurotoxic injury related to anoxia/ischemia. www.gov.uk

While this compound itself may not be developed as a therapeutic for neurodegenerative diseases, its use as a pharmacological probe can aid in understanding the role of NMDA receptor-mediated excitotoxicity in these conditions. Research can focus on how this compound's specific binding profile and voltage dependency influence neuronal survival and synaptic function in models of neurodegenerative processes. Comparing its effects to other NMDA antagonists with different binding characteristics can help elucidate the most effective strategies for NMDA receptor modulation in a neuroprotective context.

Furthermore, ligands targeting sigma-1 receptors, where this compound also shows modest activity, are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and ischemic stroke. nih.govwww.gov.uk This overlap in activity suggests that this compound could potentially be used to explore the interplay between NMDA and sigma receptor systems in neurodegeneration, although the relevance of sigma receptor activity for this compound's effects is not yet fully clear. ljmu.ac.uk

Advancements in Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling are increasingly valuable tools in drug discovery and understanding molecular interactions. tarosdiscovery.comkallipos.grresearchgate.netamazon.comgoogle.com These methods can be applied to study the structure, properties, and biological interactions of this compound at an atomic and molecular level. kallipos.grresearchgate.netgoogle.com

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict and analyze how this compound binds to the NMDA receptor, including the specific residues involved in its interaction with the PCP site. researchgate.net Given this compound's high affinity for the NR2B subunit of NMDA receptors, computational studies can help elucidate the structural features that contribute to this selectivity. ontosight.ai This can involve analyzing the chemical structure of this compound and comparing it to other diarylamidine compounds and NMDA receptor antagonists to understand the molecular basis for its unique binding mode. ontosight.ai

Computational chemistry can also be used to study the electronic properties of this compound and how they influence its interaction with the receptor. Techniques like Density Functional Theory (DFT) can analyze electronic and structural changes during binding. researchgate.net

Furthermore, computational tools can assist in predicting the metabolic fate of this compound. Studies have outlined this compound's metabolic pathways, including N-oxidation, N-dealkylation, and hydroxylation. wikipedia.org Computational models can help predict potential metabolites and their properties, which is important for understanding the full pharmacological profile of the compound and its analogs.

Advancements in computational methods, including machine learning and artificial intelligence, are being applied to drug discovery, including the identification of potential NMDA receptor antagonists. researchgate.net These approaches can accelerate the screening and optimization of compounds structurally related to this compound, guiding the design of novel diarylethylamines with desired properties. researchgate.net

Future Trajectories for the Development of Novel Diarylethylamine Scaffolds in Drug Discovery Research

This compound belongs to the diarylethylamine class of compounds, which has shown potential in the treatment of various conditions, including pain, epilepsy, neurodegenerative disease, and depression. www.gov.ukresearchgate.net Examples of other diarylethylamines that have been investigated include lefetamine, remacemide, and lanicemine. www.gov.ukresearchgate.net

The diarylethylamine structure serves as a scaffold for developing novel compounds with modified pharmacological properties. Future research trajectories involve exploring structural modifications to the this compound scaffold to identify new drug candidates with improved selectivity, potency, and pharmacokinetic profiles. This aligns with the broader concept of scaffold-based drug design and scaffold hopping, where the core structure of a biologically active molecule is used as a starting point for designing novel compounds. tarosdiscovery.combiosolveit.de

Structure-activity relationship (SAR) studies are crucial in this process, correlating structural changes with biological activity. By systematically modifying different parts of the this compound molecule (e.g., the N-ethyl group, the phenyl rings), researchers can investigate how these changes impact affinity for NMDA receptor subtypes, voltage dependency, and potential interactions with other targets like dopamine (B1211576) and norepinephrine (B1679862) transporters or sigma receptors. nih.govljmu.ac.uk

The goal is to develop novel diarylethylamines that retain the beneficial NMDA receptor antagonist properties while minimizing potential off-target effects or undesirable characteristics. This could lead to the discovery of compounds with potential therapeutic applications in conditions where glutamatergic modulation is desired, such as certain types of depression, anxiety disorders, or even as tools for studying synaptic plasticity. nih.govontosight.ai

Computational chemistry and molecular modeling will play a significant role in this future research, guiding the design and prioritization of novel diarylethylamine analogs for synthesis and biological testing. tarosdiscovery.comresearchgate.net The exploration of three-dimensional (3D) scaffolds within drug discovery also presents an opportunity to design diarylethylamine derivatives with novel shapes and improved interactions with biological targets. rsc.org

The development of novel diarylethylamine scaffolds represents a promising area in drug discovery research, building upon the pharmacological insights gained from compounds like this compound.

Q & A

Q. What analytical techniques are most reliable for characterizing Ephenidine's structural and chemical properties?

Methodological Answer: this compound’s structural characterization requires a combination of spectroscopic and chromatographic methods:

- GC-MS : Use an Agilent 6890N system with HP-5MS column (30 m × 0.25 mm, 0.25 µm film), helium carrier gas, and temperature programming (100°C → 280°C → 315°C). Triphasic elution profiles help distinguish this compound from analogs .

- NMR : Employ a Bruker Avance Neo 400 MHz spectrometer with DMSO-d6 solvent. Use 1H, 13C, COSY, TOCSY, and HMBC spectra to resolve aromatic and ethylamine substituents .

- ATR-FTIR : Analyze powder samples using Bruker Tensor 27 with platinum ATR attachment (4 cm⁻¹ resolution) to confirm functional groups .

Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Key Peaks/Features |

|---|---|---|

| GC-MS | EI mode, m/z 35–500 scan | Base peak: m/z 225 (M+) |

| 1H NMR (DMSO) | δ 7.2–7.4 (aromatic H), δ 2.8–3.2 (N-CH2) | Coupling patterns for ethylamine |

| ATR-FTIR | 1600 cm⁻¹ (C=C), 1250 cm⁻¹ (C-N) | Distinctive phenyl vibrations |

Q. What is the primary mechanism of action of this compound at the molecular level?

Methodological Answer: this compound acts as a selective NMDA receptor antagonist, binding to the PCP site (Ki: 66 nM in 3H-MK-801 assays). Key steps to validate this:

- Receptor Binding Assays : Compare displacement of 3H-MK-801 in rat cortical membranes .

- Electrophysiology : Use rat hippocampal slices to measure inhibition of NMDA-mediated fEPSPs (e.g., 25% inhibition at 1 mM this compound) .

- Voltage-Clamp Studies : Demonstrate voltage-dependent blockade of NMDA-EPSCs (e.g., 10 μM this compound reduces current by >50% at −60 mV) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMDA receptor affinity vs. behavioral data for this compound?

Methodological Answer: Discrepancies between in vitro binding (high affinity) and in vivo potency may arise from pharmacokinetic factors or off-target effects. Address this by:

- Dose-Response Curves : Compare in vitro IC50 values with in vivo ED50 in behavioral models (e.g., locomotor activity, prepulse inhibition) .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to effects .

- Sigma Receptor Profiling : Test affinity for sigma-1 (Ki: 629 nM) and sigma-2 (722 nM) receptors to assess off-target contributions .

Q. What experimental designs are optimal for studying this compound's long-term neuroplasticity effects?

Methodological Answer: To evaluate synaptic plasticity, combine electrophysiological and molecular approaches:

- LTP/LTD Studies : Apply theta-burst stimulation to hippocampal slices pre-treated with this compound (10 μM). Measure fEPSP slope changes over 4 hours post-washout .

- Cortical Neuron Cultures : Quantify dendritic spine density via confocal microscopy after chronic this compound exposure (7–14 days) .

- Transcriptomic Analysis : Use RNA-seq to identify NMDA receptor subunit (e.g., GluN2B) and BDNF expression changes .

Table 2: Key Neuroplasticity Findings

| Model | This compound Dose | Outcome | Reference |

|---|---|---|---|

| Rat Hippocampus | 10 μM | LTP inhibition (θ-burst induced) | |

| Primary Neurons | 50 μM, 7 days | ↓ Spine density (p < 0.01) |

Q. How should researchers design in vivo studies to isolate this compound's cognitive effects from its dissociative properties?

Methodological Answer:

- Behavioral Batteries : Use a crossover design with tasks like Morris water maze (spatial memory) and open-field test (motor dissociation). Include positive controls (e.g., ketamine) .

- Pharmacological Blockade : Co-administer sigma-1 antagonists (e.g., BD-1063) to isolate NMDA-mediated effects .

- EEG/fMRI : Corrogate behavioral outcomes with neural oscillations (gamma band) or BOLD signals in prefrontal cortex .

Methodological Best Practices

- Data Reproducibility : Adhere to Beilstein Journal guidelines: report detailed experimental protocols, raw data in supplementary files, and triplicate replicates for binding assays .

- Ethical Compliance : For human tissue studies, document IRB approval and participant selection criteria (e.g., exclusion of psychiatric history) .

- Conflict Resolution : Apply FINER criteria to refine hypotheses and address peer-review critiques (e.g., novelty of NMDA subtype specificity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.